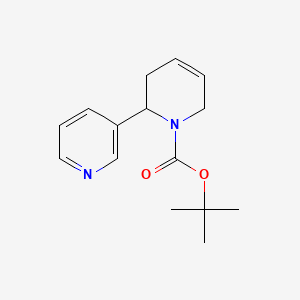![molecular formula C16H11ClN2O2 B564971 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde CAS No. 172476-18-5](/img/structure/B564971.png)
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C16H11ClN2O2 and a molecular weight of 298.72 g/mol It is characterized by the presence of a quinoline ring substituted with a chloro group at the 7th position and an amino group at the 4th position, which is further connected to a hydroxybenzaldehyde moiety
Mechanism of Action
Target of Action
Similar compounds with a 4-aminoquinoline nucleus have been found to display a wide range of bioactive properties, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It’s known that 4-aminoquinoline derivatives can interact with their targets through a nucleophilic aromatic substitution reaction .
Biochemical Pathways
Compounds with a similar structure have been found to impact a variety of biological pathways, depending on their specific targets .
Result of Action
Similar compounds have been found to display antimicrobial activity, with the most active ones displaying mic values in the range of 15 to 125 µg/mL .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde typically involves a multi-step process. One common method starts with the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with an appropriate amine to introduce the amino group at the 4th position . This intermediate is then reacted with 2-hydroxybenzaldehyde under suitable conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The aldehyde group can be reduced to form alcohol derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Hydroxychloroquine: A well-known antimalarial drug with a similar quinoline structure.
Chloroquine: Another antimalarial drug with structural similarities to 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde.
Quinoline derivatives: Various other quinoline-based compounds with antimicrobial and therapeutic properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(7-chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-1-3-13-14(5-6-18-15(13)8-11)19-12-2-4-16(21)10(7-12)9-20/h1-9,21H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKNHPGTHFOACE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C3C=CC(=CC3=NC=C2)Cl)C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675761 |
Source


|
| Record name | 5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172476-18-5 |
Source


|
| Record name | 5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)









